1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
Potent selective σ1 receptor antagonist (Ki values are 9 and 449 nM at σ1 and σ2 receptors, respectively). Shown to prevent hyperlocomotion, active in vivo.
BD 1063 is an antagonist of sigma-1 (σ1) receptors (Ki = 9 nM). It is selective for σ1 receptors over σ2 (Ki = 449 nM) and serotonin 5-HT2 receptors (Ki = 2,552 nM), as well as opioid, dopamine D2, PCP, serotonin 5-HT1, α1-, α2-, and β-adrenergic receptors where it has Ki values of greater than 10 µM. BD 1063 (30 mg/kg) inhibits locomotor activity induced by cocaine in mice and decreases ethanol intake in a dose-dependent manner in two rat models of excessive drinking when administered at doses ranging from 3.3 to 11 mg/kg.
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine is a primary amine.
BD 1063 is an antagonist of sigma-1 (σ1) receptors (Ki = 9 nM). It is selective for σ1 receptors over σ2 (Ki = 449 nM) and serotonin 5-HT2 receptors (Ki = 2,552 nM), as well as opioid, dopamine D2, PCP, serotonin 5-HT1, α1-, α2-, and β-adrenergic receptors where it has Ki values of greater than 10 µM. BD 1063 (30 mg/kg) inhibits locomotor activity induced by cocaine in mice and decreases ethanol intake in a dose-dependent manner in two rat models of excessive drinking when administered at doses ranging from 3.3 to 11 mg/kg.
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine is a primary amine.
Brand Name:
Vulcanchem
CAS No.:
206996-13-6
VCID:
VC20808022
InChI:
InChI=1S/C13H18Cl2N2.2ClH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H
SMILES:
CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl
Molecular Formula:
C13H20Cl4N2
Molecular Weight:
346.1 g/mol
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
CAS No.: 206996-13-6
Cat. No.: VC20808022
Molecular Formula: C13H20Cl4N2
Molecular Weight: 346.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent selective σ1 receptor antagonist (Ki values are 9 and 449 nM at σ1 and σ2 receptors, respectively). Shown to prevent hyperlocomotion, active in vivo. BD 1063 is an antagonist of sigma-1 (σ1) receptors (Ki = 9 nM). It is selective for σ1 receptors over σ2 (Ki = 449 nM) and serotonin 5-HT2 receptors (Ki = 2,552 nM), as well as opioid, dopamine D2, PCP, serotonin 5-HT1, α1-, α2-, and β-adrenergic receptors where it has Ki values of greater than 10 µM. BD 1063 (30 mg/kg) inhibits locomotor activity induced by cocaine in mice and decreases ethanol intake in a dose-dependent manner in two rat models of excessive drinking when administered at doses ranging from 3.3 to 11 mg/kg. 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine is a primary amine. |
|---|---|
| CAS No. | 206996-13-6 |
| Molecular Formula | C13H20Cl4N2 |
| Molecular Weight | 346.1 g/mol |
| IUPAC Name | 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride |
| Standard InChI | InChI=1S/C13H18Cl2N2.2ClH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H |
| Standard InChI Key | NXFDBTLQOARIMH-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl |
| Canonical SMILES | CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl |
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